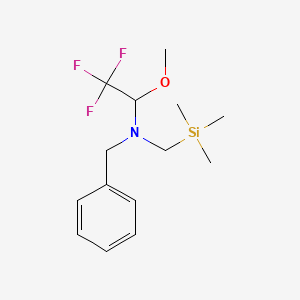

N-Benzyl-N-(trimethylsilylmethyl)-1-methoxy-2,2,2-trifluoroethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Benzyl-N-(trimethylsilylmethyl)-1-methoxy-2,2,2-trifluoroethanamine” is a chemical compound with the linear formula C6H5CH2N(CH2OCH3)CH2Si(CH3)3 . It is a valuable reagent for in situ generation of the N-benzyl azomethine ylide .

Synthesis Analysis

This compound is an intermediate to cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents . It is generally preferred over alternative silylmethylamine precursors because of ease of handling and use .Molecular Structure Analysis

The molecular weight of this compound is 237.41 . The SMILES string representation is COCN(Cc1ccccc1)CSi©C .Chemical Reactions Analysis

This compound forms azomethine ylides which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters affording N-benzyl substituted pyrrolidines in good yields . It has been reacted in asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines .Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of 1.492 (lit.) . It has a boiling point of 76 °C/0.3 mmHg (lit.) and a density of 0.928 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

N-Benzyl-N-(trimethylsilylmethyl)-1-methoxy-2,2,2-trifluoroethanamine and its derivatives have been employed in analytical chemistry for the identification and quantification of substances. For instance, a method involving high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been developed for detecting and quantifying 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines, in biological samples (Poklis, J., Nanco, C. R., Troendle, M., Wolf, C., & Poklis, A., 2014). This demonstrates the compound's relevance in forensic and toxicological studies.

Synthesis Methodologies

In synthetic chemistry, compounds related to this compound have been utilized as key intermediates. Research into the preparation and structural characterization of methoxybis(trimethylsilyl)silyl potassium highlights the utility of related silyl compounds in synthesizing complex molecules (Likhar, P., Zirngast, M., Baumgartner, J., & Marschner, C., 2004). Furthermore, studies on peptides have evaluated trimethylsilyl bromide, closely related to the structure of this compound, as a deprotecting reagent in peptide synthesis, showcasing its potential in facilitating synthetic processes (Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H., 1987).

Material Science

In the realm of materials science, the synthesis and characterization of novel compounds related to this compound contribute to the development of new materials. For example, research on novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions showcases the application of related chemical structures in enhancing membrane technology (Liu, Y., Zhang, S., Zhou, Z., Ren, J., Geng, Z., Luan, J., & Wang, G., 2012).

Wirkmechanismus

The compound is a convenient source of non-stabilized azomethine ylide that plays as a fascinating 1,3-dipole for a number of [3 + 2] or [3 + 3] cycloaddition reactions toward the construction of functionalized N-heterocycles . The intermediate forms in metal-free conditions in the presence of trifluoroacetic acid, zinc chloride, or cesium fluoride .

Safety and Hazards

Zukünftige Richtungen

As a valuable reagent for in situ generation of the N-benzyl azomethine ylide, this compound has potential applications in the synthesis of various N-heterocycles . Its use in the practical, large-scale synthesis of chiral pyrrolidines suggests potential future directions in the field of asymmetric synthesis .

Eigenschaften

IUPAC Name |

N-benzyl-2,2,2-trifluoro-1-methoxy-N-(trimethylsilylmethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22F3NOSi/c1-19-13(14(15,16)17)18(11-20(2,3)4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKBDXACQIOYMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(F)F)N(CC1=CC=CC=C1)C[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22F3NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1415606-26-6 |

Source

|

| Record name | benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2695792.png)

![1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2695793.png)

![[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride](/img/structure/B2695812.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2695813.png)